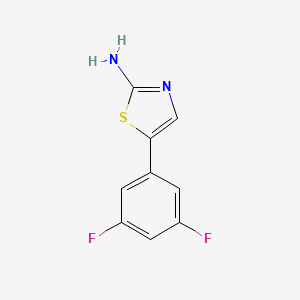

5-(3,5-Difluorophenyl)thiazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6F2N2S |

|---|---|

Molecular Weight |

212.22 g/mol |

IUPAC Name |

5-(3,5-difluorophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C9H6F2N2S/c10-6-1-5(2-7(11)3-6)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |

InChI Key |

VDTUYYZODAUHOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=CN=C(S2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 3,5 Difluorophenyl Thiazol 2 Amine and Analogues

Established Synthetic Pathways for 2-Aminothiazole (B372263) Core Structures

The formation of the 2-aminothiazole ring is a well-established field in organic synthesis, with several reliable methods available. The most prominent of these is the Hantzsch thiazole (B1198619) synthesis, a versatile and high-yielding reaction.

The most classic and widely employed method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887. chemhelpasap.comsynarchive.comwikipedia.org This reaction involves the condensation of an α-halocarbonyl compound (typically an α-haloketone) with a thioamide. synarchive.comwikipedia.org For the preparation of 2-aminothiazoles specifically, thiourea (B124793) is used as the thioamide component. nih.govchemicalbook.com

The reaction mechanism initiates with a nucleophilic attack (SN2 reaction) by the sulfur atom of thiourea on the electrophilic carbon of the α-haloketone. chemhelpasap.com This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring. chemhelpasap.comrsc.org This method is known for its simplicity and often produces high yields of the desired product, which can sometimes be precipitated directly from the reaction mixture. chemhelpasap.com

To synthesize the specific target compound, 5-(3,5-Difluorophenyl)thiazol-2-amine, the required α-haloketone would be 2-bromo-1-(3,5-difluorophenyl)ethanone. The reaction proceeds by condensing this ketone with thiourea. Many variations exist to improve yields and reaction conditions, such as performing the reaction in solvents like methanol (B129727) or ethanol, sometimes with heating. chemhelpasap.comderpharmachemica.com

Below is a table illustrating the versatility of the Hantzsch synthesis with various substrates.

| α-Halocarbonyl Compound | Thioamide | Product |

| 2-Bromoacetophenone | Thiourea | 4-Phenylthiazol-2-amine |

| Chloroacetone | Thioacetamide | 2,4-Dimethylthiazole wikipedia.org |

| 3-(2-bromoacetyl)-4-hydroxy-chromen-2-one | Substituted Thioureas | 2-Aminothiazole derivatives with a 4-hydroxy-chromene-2-one substituent nih.govmdpi.com |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | 1-(2,4-difluorophenyl)thiourea | N-(2,4-difluorophenyl)-4-(4-methoxyphenyl)thiazol-2-amine nanobioletters.com |

This table demonstrates the general applicability of the Hantzsch reaction for creating a diverse library of thiazole derivatives.

Beyond the direct condensation of thiourea, other strategies involving nucleophilic substitution and cyclization are employed. One such approach involves the reaction of α-thiocyanato carbonyl compounds with amines. rsc.org In this method, an α-haloketone is first converted to an α-thiocyanatoketone intermediate. This intermediate then reacts with an amine, leading to the formation of the 2-aminothiazole ring. rsc.org

Functionalization Strategies for the Thiazole Ring and Exocyclic Amine Moiety

Once the 2-aminothiazole core is synthesized, further derivatization can be performed on both the thiazole ring and the exocyclic amino group to generate a wide array of analogues.

The C-5 position of the thiazole ring is a common site for functionalization. Electrophilic substitution reactions, such as halogenation, preferentially occur at this position if it is unsubstituted. pharmaguideline.com For instance, halogenation of 2-aminothiazoles with reagents like N-bromosuccinimide (NBS) or bromine can introduce a halogen at C-5. nih.gov This 5-halo-2-aminothiazole is a versatile intermediate.

The halogen can then be displaced by strong nucleophiles or used in metal-catalyzed cross-coupling reactions to introduce aryl or other groups. A more direct approach for C-5 arylation involves palladium-catalyzed C-H activation. acs.org This method allows for the direct coupling of thiazole derivatives with aryl halides, providing an efficient route to 5-aryl-2-aminothiazoles like the target compound without pre-functionalization of the thiazole ring. acs.orgresearchgate.net For example, a 2-substituted thiazole can be reacted with an aryl bromide in the presence of a palladium catalyst to yield the C-5 arylated product. researchgate.net

The exocyclic amine at the C-2 position is a key handle for introducing structural diversity. It readily undergoes reactions typical of primary amines, such as acylation, alkylation, and condensation.

Amide formation is commonly achieved by reacting the 2-aminothiazole with an acyl chloride or a carboxylic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.govmdpi.com This produces N-(thiazol-2-yl)amides. For example, 2-aminothiazole can be treated with chloroacetyl chloride to yield the corresponding ω-halogenated amide, which can be further functionalized. google.com

Reaction with isocyanates or isothiocyanates provides another route to derivatization, forming urea (B33335) or thiourea linkages, respectively. nih.gov These reactions are fundamental for building more complex molecules based on the 2-aminothiazole scaffold. mdpi.com

The following table summarizes common derivatization reactions at the C-2 amine position.

| 2-Aminothiazole Derivative | Reagent | Product Type |

| 2-Amino-4-arylthiazole | Acyl Chloride | N-Acyl-2-aminothiazole mdpi.com |

| 2-Amino-4-(2-pyridyl)thiazole | Substituted Carboxylic Acid / EDCI | N-(Thiazol-2-yl)amide nih.gov |

| Ethyl 2-aminothiazole-4-carboxylate | Phenyl Isothiocyanate | N-Phenylthiourea derivative nih.gov |

| 2-Amino-4-arylthiazole | Phenyl Isocyanate | N-Phenylurea derivative nih.gov |

This table showcases methods for modifying the exocyclic amine to produce a range of functionalized analogues.

Catalytic Approaches and Reaction Optimization in Thiazole Synthesis

To address some drawbacks of classical methods, such as harsh conditions or the use of hazardous reagents, significant research has focused on catalytic approaches and reaction optimization. rsc.org The goal is to develop greener, more efficient, and higher-yielding syntheses. nih.gov

Various catalysts have been developed for the one-pot synthesis of 2-aminothiazoles. These include heterogeneous catalysts like montmorillonite-K10, which can facilitate the reaction between a methylcarbonyl compound, a halogen source like iodine, and thiourea. researchgate.net Silica-supported tungstosilisic acid has also been used as a reusable catalyst for Hantzsch-type syntheses. nih.gov More recently, multifunctional and magnetically separable nanocatalysts have been designed, allowing for easy recovery and reuse, which aligns with the principles of green chemistry. rsc.orgresearchgate.net

Reaction conditions have also been optimized using non-conventional energy sources. Ultrasonic irradiation and microwave-assisted synthesis have been shown to significantly reduce reaction times and improve yields for the preparation of thiazole derivatives. nih.govbepls.com These techniques often allow for reactions to be carried out under milder or even solvent-free conditions. wjrr.org For example, a domino alkylation-cyclization of propargyl bromides with thioureas proceeds in minutes with high yields under microwave irradiation. organic-chemistry.org Such optimizations are critical for the large-scale and environmentally benign production of this compound and its analogues.

Analog Synthesis for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

The systematic synthesis of analogues derived from a lead compound, such as this compound, is a cornerstone of modern medicinal chemistry. This process, aimed at elucidating Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR), allows researchers to understand how specific structural modifications influence a molecule's biological activity and its physicochemical properties. For the this compound scaffold, analog synthesis campaigns typically focus on three primary regions of the molecule: the 2-amino group, the C4-position of the thiazole ring, and the 5-phenyl substituent.

A common strategy for modifying the 2-amino group involves acylation or sulfonylation reactions. For instance, treatment of the parent amine with various acyl chlorides or sulfonyl chlorides can yield a library of amide and sulfonamide derivatives. This approach allows for the introduction of a wide range of substituents, enabling the exploration of how factors like steric bulk, electronics, and hydrogen bonding potential at this position impact target engagement.

Alterations to the 5-phenyl ring, including the number and position of the fluorine atoms, are also critical for defining the SAR. Synthesizing analogues with different substitution patterns on the phenyl ring helps to determine the importance of the fluorine atoms for biological activity. This can involve replacing them with other halogens, small alkyl groups, or hydrogen to assess the impact of electronegativity, size, and lipophilicity.

The data gathered from these systematic modifications are crucial for building a comprehensive understanding of the SAR and SPR for this class of compounds. This knowledge, in turn, guides the design of next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles.

Below are illustrative data tables representing the types of information generated during SAR and SPR investigations of this compound analogues.

Table 1: SAR of C2-Amine Modifications

Table 2: SAR of C4-Position Modifications

Table 3: SPR of 5-Phenyl Ring Modifications

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 5 3,5 Difluorophenyl Thiazol 2 Amine Derivatives

Impact of Fluorination Patterns on Molecular Interactions and Biological Activity

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate various physicochemical and biological properties. researchgate.net The specific placement of fluorine on the phenyl ring of 5-phenylthiazol-2-amine (B1207395) derivatives can significantly influence their metabolic stability, membrane permeability, and binding affinity to target proteins. mdpi.com

Research has shown that strategic fluorination can lead to enhanced biological activity. For instance, studies on various heterocyclic compounds have demonstrated that fluorinated derivatives often exhibit improved potency compared to their non-fluorinated counterparts. mdpi.com This enhancement can be attributed to factors like increased binding affinity due to favorable interactions involving the fluorine atoms and improved pharmacokinetic profiles. researchgate.netmdpi.com The metabolic stability of the molecule can also be increased as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. mdpi.com

| Substitution Pattern | Key Physicochemical Effects | Potential Biological Impact |

|---|---|---|

| 3,5-Difluoro | Increased metabolic stability, altered electronics, potential for halogen bonding. | Enhanced binding affinity, improved pharmacokinetic profile. |

| 4-Fluoro | Moderate increase in lipophilicity and metabolic stability. | Variable effects on activity, dependent on target protein. |

| Non-fluorinated | Baseline lipophilicity and metabolic profile. | Generally lower potency compared to fluorinated analogs. |

Role of the Thiazole (B1198619) Heterocycle and Exocyclic Amine in Ligand-Target Recognition

The thiazole ring and the exocyclic 2-amine group are fundamental pharmacophoric features of 5-(3,5-Difluorophenyl)thiazol-2-amine that are often essential for its biological activity. The thiazole nucleus is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, which can participate in various non-covalent interactions with protein targets. researchgate.netresearchgate.net

The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for π-π stacking interactions with aromatic amino acid residues in the binding site of a protein. nih.gov The exocyclic amine at the 2-position is a critical hydrogen bond donor and can also be a site for further chemical modification to modulate activity and selectivity. nih.govnih.gov

Structure-activity relationship (SAR) studies have consistently shown that the integrity of the 2-aminothiazole (B372263) core is crucial for the biological effects of many related compounds. nih.gov For example, in a series of carbonic anhydrase inhibitors, the presence of a free amino group at the 2-position of the thiazole scaffold was found to be an essential requirement for activity. nih.gov Modifications to this amine, such as acylation or alkylation, can drastically alter the binding mode and potency of the compound. nih.gov

Exploration of Substituents at the C-4 and C-5 Positions of the Thiazole Ring

The C-4 and C-5 positions of the thiazole ring in this compound offer opportunities for chemical modification to fine-tune the compound's biological profile. The introduction of various substituents at these positions can impact the molecule's size, shape, and electronic properties, thereby influencing its interaction with the target protein.

For the parent compound, the C-5 position is occupied by the 3,5-difluorophenyl group. SAR studies on related 5-substituted thiazoles have shown that increasing the size of the substituent at this position can lead to improved potency. researchgate.net The nature of the substituent at the C-4 position is also a key determinant of biological activity. In many series of thiazole derivatives, the introduction of small alkyl or aryl groups at C-4 has been shown to be beneficial for activity. ijper.orgjpionline.org

For instance, in the development of certain kinase inhibitors, the exploration of different aryl groups at the C-4 position of the thiazole ring has led to the discovery of compounds with enhanced potency and selectivity. These studies highlight the importance of systematically exploring the chemical space around the thiazole core to optimize ligand-target interactions. mdpi.com

| Position | Substituent Type | General Impact on Activity | Example |

|---|---|---|---|

| C-4 | Small alkyl (e.g., methyl) | Often enhances potency. | Increased binding through hydrophobic interactions. |

| C-4 | Aryl group | Can significantly improve potency and selectivity. | Potential for additional π-π stacking interactions. |

| C-5 | Increase in substituent size | Generally leads to improved potency. researchgate.net | Enhanced van der Waals contacts in the binding pocket. |

Conformational Analysis and its Influence on Biological Profiles

The three-dimensional conformation of a molecule is a critical factor that governs its ability to bind to a biological target. Conformational analysis of this compound derivatives helps in understanding the preferred spatial arrangement of the different parts of the molecule and how this influences its biological activity. nih.gov

The flexibility or rigidity of the molecule can also play a role. While some degree of flexibility might be necessary for the molecule to adapt to the binding site (induced fit), a more rigid conformation can be entropically favored for binding, leading to higher affinity. The substituents on the thiazole and phenyl rings can influence the conformational preferences of the molecule.

Comparative SAR with Bioisosteric Thiazole Analogs (e.g., Thiadiazoles, Oxadiazoles)

Bioisosteric replacement is a common strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. In the context of this compound, the thiazole ring can be replaced by other five-membered heterocycles such as thiadiazoles or oxadiazoles. nih.govnih.gov

1,3,4-Thiadiazoles and 1,3,4-oxadiazoles are well-known bioisosteres of the 1,3-thiazole ring. nih.govdntb.gov.ua These heterocycles share similarities in size, shape, and electronic properties with the thiazole ring and can often participate in similar interactions with biological targets. nih.govnih.gov However, the subtle differences in their electronic nature and hydrogen bonding capacity can lead to significant changes in biological activity. nih.gov

For example, the replacement of the thiazole ring with an oxadiazole can alter the metabolic stability and solubility of the compound. nih.gov Comparative SAR studies of these bioisosteric analogs can provide valuable information about the specific requirements of the binding site and guide the design of new compounds with improved properties. nih.govnih.gov For instance, the sulfur atom in the 1,3,4-thiadiazole (B1197879) ring is known to impart greater lipid solubility compared to the oxygen atom in the 1,3,4-oxadiazole (B1194373) ring. nih.gov

| Heterocycle | Key Features | Potential SAR Implications |

|---|---|---|

| Thiazole | Aromatic, contains sulfur and nitrogen, acts as H-bond acceptor. | Baseline for comparison. |

| 1,3,4-Thiadiazole | Aromatic, two nitrogens and one sulfur, generally more lipophilic. nih.gov | May enhance cell permeability and alter binding interactions. |

| 1,3,4-Oxadiazole | Aromatic, two nitrogens and one oxygen, generally more polar. | May improve solubility and hydrogen bonding capacity. |

Molecular Mechanisms of Action and Biological Target Engagement of Thiazol 2 Amine Compounds

Enzyme Inhibition Studies

This section explores the inhibitory activity of 5-(3,5-Difluorophenyl)thiazol-2-amine against a range of enzymes. The available research findings for each specified target are presented below.

Currently, there is no publicly available scientific literature that specifically investigates the tyrosinase inhibitory mechanisms of this compound. While other thiazole-containing compounds have been explored as tyrosinase inhibitors, data pertaining directly to the 5-(3,5-difluorophenyl) substituted variant is not available. nih.govnih.govresearchgate.net

There is a lack of specific studies on the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Transforming Growth Factor-beta (TGF-beta) receptor type-1 by this compound in the available scientific literature. Although various thiazole (B1198619) derivatives have been investigated as inhibitors of these kinases, research has not specifically focused on the this compound compound. researchgate.netdovepress.commdpi.commdpi.comnih.govresearchgate.net

Direct studies on the allosteric inhibition of malate (B86768) dehydrogenase (MDH) by this compound are not available in the current scientific literature. However, research has been conducted on a closely related structural isomer, 4-(3,4-difluorophenyl)thiazol-2-amine (4DT). nih.gov This research provides insights into how a difluorophenyl thiazol-2-amine structure can interact with MDH.

A fragment-based screening approach identified that 4DT acts as an allosteric inhibitor of malate dehydrogenase. nih.gov The binding of 4DT to an allosteric pocket at the oligomeric interface of the enzyme was found to impact the formation of the active site loop, which is located more than 30 Å away from the binding site. nih.gov This allosteric mechanism presents a pathway for developing more selective MDH inhibitors by targeting the less conserved oligomeric interfaces. nih.gov

Further characterization was performed on the more tractable homolog, 4-phenylthiazol-2-amine (4PA), to understand the inhibition kinetics. The data for 4PA is presented in the table below.

| Compound | Concentration (µM) | Vmax (U mg⁻¹) | Km (mM) |

|---|---|---|---|

| Control | - | 967.8 ± 99.0 | 0.4 ± 0.1 |

| 4-phenylthiazol-2-amine (4PA) | 63 | 645.7 ± 29.0 | 0.2 ± 0.0 |

| 4-phenylthiazol-2-amine (4PA) | 125 | 630.2 ± 28.5 | 0.2 ± 0.003 |

It is important to emphasize that these findings relate to a structural isomer and a homolog, and similar studies on this compound are required to determine its specific effects on malate dehydrogenase.

There is no specific information available in the scientific literature regarding the inhibition of Dihydrofolate Reductase (DHFR) by this compound. While aminothiazole derivatives have been investigated as DHFR inhibitors, the inhibitory potential of this specific compound has not been reported. mdpi.comresearchgate.netnih.govnih.govrjpbr.com

Currently, no research data is available that specifically details the inhibition of Poly(ADP-Ribose) Polymerase-1 (PARP-1) by this compound. The development of PARP-1 inhibitors has explored various chemical scaffolds, but the activity of this particular thiazole derivative has not been characterized. nih.govresearchgate.netnih.gov

There is no available information in the scientific literature on the inhibition of other enzymatic targets by this compound or on the characterization of its inhibition kinetics for any enzyme.

Receptor Binding and Downstream Signaling Pathway Modulation

Thiazol-2-amine derivatives are recognized for their ability to interact with a wide array of biological targets, primarily due to the versatile nature of the thiazole ring as a pharmacophore. These compounds function as inhibitors of multiple enzyme targets, including various kinases crucial for cellular signaling. researchgate.net The cyclic nitrogen atom within the thiazole ring can form hydrogen bonds within the ATP binding sites of kinases, enhancing the compound's affinity for its target. The 2-aminothiazole (B372263) scaffold is considered a privileged structure in drug discovery, capable of targeting a broad range of therapeutic proteins.

While specific receptor binding data for this compound is not extensively detailed in the available literature, the broader class of thiazole derivatives has been shown to exhibit high affinity for several key receptors. For instance, certain novel thiazole derivatives have demonstrated high affinities for human cloned dopamine (B1211576) D4 receptors and serotonin (B10506) 5-HT2A receptors. mostwiedzy.pl The interaction with these receptors suggests a potential role in modulating downstream signaling pathways associated with neurotransmission. Engagement with kinase enzymes such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Src kinase, and Abl kinase is a common mechanism for 2-aminothiazole compounds. researchgate.net Inhibition of these pathways can disrupt cell proliferation, angiogenesis, and survival, which are hallmark processes in cancer progression. researchgate.nettandfonline.com

Cellular Effects and Phenotypic Assays

The anti-proliferative effects of 2-aminothiazole derivatives have been documented across a diverse panel of human cancer cell lines. The substitution pattern on the thiazole ring significantly influences cytotoxic potency. For example, the introduction of aromatic substitutions often improves antitumor activity compared to aliphatic substitutions. researchgate.net The presence of fluorine atoms, as in the 3,5-difluorophenyl moiety, can enhance biological activity by increasing lipid solubility, which facilitates passage through cell membranes.

Derivatives of 2-aminothiazole have shown inhibitory effects against various cancer cell lines, including those specified. While comprehensive data for this compound is limited, related compounds have demonstrated significant activity. For instance, certain thiazolyl-pyrazoline derivatives have shown potent anti-proliferative effects against non-small cell lung cancer lines. tandfonline.com Similarly, other hybrids incorporating the thiazole scaffold have been evaluated against breast (MCF7) and liver (HepG2) cancer cell lines, showing dose-dependent growth inhibition. nih.govnih.gov The table below summarizes representative inhibitory concentrations (IC₅₀) for various thiazole derivatives against the specified cancer cell lines, illustrating the general potential of this chemical class.

| Cell Line | Cancer Type | Compound Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| K563 | Leukemia | 2-amino-thiazole-5-carboxylic acid phenylamide derivative | Data indicates good anti-proliferative effects | rsc.org |

| NCI-H522 | Non-Small Cell Lung | Data Not Available | Data Not Available | |

| HT29 | Colon | 2,4-disubstituted thiazole amide derivative | 0.63 | researchgate.net |

| SK-OV-3 | Ovarian | Data Not Available | Data Not Available | |

| MCF7 | Breast | Thiazole-thiophene scaffold | Data indicates cytotoxic activity | cu.edu.eg |

| T-47D | Breast | Data Not Available | Data Not Available | |

| HepG2 | Liver | Thiazolyl-pyrazole derivative | Activity noted as close to Doxorubicin standard | nih.gov |

The 2-aminothiazole scaffold is a cornerstone in the development of antimicrobial agents, with derivatives exhibiting a broad spectrum of activity. rsc.org

Antibacterial and Antifungal Activity: Thiazole-containing compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. lookchem.comnih.govekb.eg Certain thiazole derivatives have shown moderate to good antibacterial activity, with Minimum Inhibitory Concentrations (MIC) in the low microgram per milliliter range. nih.gov Their antifungal potential has been noted against species such as Candida albicans. nih.gov

Antitubercular Activity: The 2-aminothiazole moiety is a key feature in many compounds active against Mycobacterium tuberculosis (Mtb). mdpi.com Structure-activity relationship studies have shown that modifications at the N-2 position of the aminothiazole can dramatically improve antitubercular potency. mdpi.com Some derivatives have shown efficacy against both drug-susceptible and drug-resistant Mtb strains. nih.gov

Anti-prion and Anti-HIV Activity: The broader class of 2-aminothiazole derivatives has been investigated for a wide range of therapeutic applications, including activity against prions and Human Immunodeficiency Virus (HIV). rsc.org

Thiazole and related benzothiazole (B30560) derivatives have been investigated for their antioxidant and radioprotective properties. nih.gov The mechanism of action is often attributed to their ability to act as free radical scavengers. researchgate.net Ionizing radiation causes cellular damage primarily through the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which damage critical biomolecules like DNA. upatras.gr

Antioxidants can mitigate this damage by neutralizing these free radicals. upatras.gr Thiol and aminothiol (B82208) derivatives of thiazoles are particularly effective in this regard. researchgate.net Studies have shown that these compounds can protect plasmid DNA from strand breaks induced by gamma-irradiation and Fenton reactions, indicating their potential as radioprotective agents. researchgate.net The antioxidant activity of phenolic thiazoles has also been evaluated, demonstrating their capacity to scavenge radicals like DPPH and reduce ferric ions. nih.gov

Multidrug resistance (MDR) in bacteria is a major public health concern, and the overexpression of efflux pumps is a primary mechanism by which bacteria expel antibiotics. nih.govmdpi.com Efflux pump inhibitors (EPIs) are compounds that can restore the efficacy of antibiotics by blocking these pumps. nih.gov

Thiazole-containing compounds have been explored for their potential as EPIs. nih.gov Research indicates that some 2-aminothiazole derivatives have a low propensity to be substrates for efflux pumps themselves, making them promising candidates for further development. nih.gov These compounds can act as competitive inhibitors, blocking the substrate binding site of efflux pumps like the Resistance-Nodulation-cell Division (RND) family transporters found in Gram-negative bacteria. nih.gov By inhibiting these pumps, they increase the intracellular concentration of co-administered antibiotics, overcoming resistance.

Molecular Interaction Analysis (e.g., Hydrogen Bonding, π-Stacking in Ligand-Target Complexes)

The interaction of this compound and related compounds with their biological targets is governed by a combination of non-covalent forces, including hydrogen bonding and π-π stacking. rsc.org Molecular docking and computational studies are instrumental in elucidating these interactions at the atomic level. texilajournal.comrjptonline.org

Hydrogen Bonding: The 2-aminothiazole core contains both hydrogen bond donors (the amino group) and acceptors (the nitrogen atom in the thiazole ring). nih.gov These features allow the molecule to form crucial hydrogen bonds with amino acid residues in the active site of target proteins, such as kinases. This interaction is often essential for anchoring the ligand in the correct orientation for potent inhibition. researchgate.net

Preclinical Pharmacological Profiling and Biological Evaluation in Research Models Non Human

In Vitro Metabolic Stability and Reactivity Profiling in Microsomal Systems

The in vitro metabolic stability of a compound is a critical parameter assessed during early drug discovery to predict its in vivo behavior. nuvisan.com This assessment typically involves incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. nuvisan.comenamine.net By monitoring the degradation of the compound over time, researchers can determine its metabolic rate, which helps in predicting its half-life and potential for drug-drug interactions. nuvisan.com

For thiazole (B1198619) derivatives, which are known for a wide range of biological activities, understanding their metabolic stability is crucial. mdpi.comnih.gov The metabolic stability of compounds is often evaluated in human, rat, and mouse liver microsomes to understand inter-species differences. researchgate.net The process involves incubating the test compound, such as 5-(3,5-Difluorophenyl)thiazol-2-amine, with liver microsomes and a cofactor like NADPH to initiate the metabolic reactions. rsc.org Samples are typically taken at various time points, and the amount of the parent compound remaining is quantified using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). enamine.netrsc.org

From these experiments, key pharmacokinetic parameters such as the half-life (t1/2) and intrinsic clearance (Clint) are calculated. nuvisan.comenamine.net These values provide an indication of how quickly the compound is likely to be cleared from the body. For instance, a compound with a short half-life in microsomal incubations is generally expected to be rapidly metabolized in vivo.

Table 1: Parameters in Microsomal Stability Assays

| Parameter | Description |

| Test System | Liver microsomes from various species (human, rat, mouse) containing phase I drug-metabolizing enzymes. nuvisan.comenamine.net |

| Incubation | The test compound is incubated with microsomes and cofactors (e.g., NADPH) at 37°C. enamine.netrsc.org |

| Sampling | Aliquots are taken at multiple time points to track the depletion of the parent compound. rsc.org |

| Analysis | LC-MS/MS is used to quantify the remaining parent compound. enamine.net |

| Calculations | Data is used to determine the in vitro half-life (t1/2) and intrinsic clearance (Clint). nuvisan.comenamine.net |

Assessment of Compound Stability in Relevant Biological Media

Beyond microsomal stability, it is also important to assess the stability of a compound in various biological media to ensure that any observed activity is due to the compound itself and not a degradation product. This includes evaluating its stability in plasma and cell culture media. For example, the stability in plasma is important for compounds intended for systemic administration, as instability can affect the accurate determination of pharmacokinetic parameters.

Thiazole derivatives, as a class of compounds with diverse biological activities, are subject to these stability assessments. mdpi.comnih.gov The stability of a compound like this compound would be tested by incubating it in the relevant biological fluid (e.g., plasma, buffer solutions at physiological pH) over a period of time at a controlled temperature. The concentration of the compound is then measured at different time points to determine the extent of degradation.

In Vivo Studies in Non-Human Models (e.g., Rodent Models for Specific Pharmacological Effects)

In vivo studies in non-human models are essential to evaluate the pharmacological effects and efficacy of a compound in a living organism. Rodent models, such as mice and rats, are commonly used for this purpose.

For compounds with a thiazole core, which have been investigated for a wide range of therapeutic areas including anticancer, antimicrobial, and anti-inflammatory activities, specific disease models are employed. mdpi.comnih.govresearchgate.net For instance, in the context of cancer research, novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been evaluated for their antiproliferative potency on human leukemia cells. nih.gov

In a typical in vivo study, the compound is administered to the animal model, and its effects on disease progression are monitored. For example, in an obese, insulin-resistant db/db mouse model, novel thiazolidinedione derivatives were evaluated as oral antihyperglycemic agents. nih.gov The outcomes measured can include changes in tumor size, reduction in inflammation, or modulation of specific biomarkers. These studies provide crucial information on the compound's potential therapeutic efficacy.

Ex Vivo Biological Activity Assessments

Ex vivo studies bridge the gap between in vitro and in vivo research. These studies involve the assessment of a compound's biological activity in tissues or cells taken from an organism that has been treated with the compound. This approach allows for the examination of the compound's effects in a more physiologically relevant environment than in vitro assays, while still allowing for detailed molecular and cellular analysis.

For example, after in vivo administration of a thiazole-containing compound to a rodent model, tissues of interest (e.g., tumors, inflamed tissue) can be excised and analyzed. nih.gov This analysis can include measuring the levels of specific biomarkers, assessing cellular signaling pathways, or determining the concentration of the compound and its metabolites within the tissue. These ex vivo assessments provide valuable insights into the mechanism of action and distribution of the compound in the target tissue.

Computational and Theoretical Investigations of 5 3,5 Difluorophenyl Thiazol 2 Amine

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and properties of molecules. irjweb.com By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and various electronic properties. nih.gov For 5-(3,5-Difluorophenyl)thiazol-2-amine, DFT calculations, often using functionals like B3LYP, provide a detailed picture of its molecular characteristics. nih.govresearchgate.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.comresearchgate.net

For thiazole (B1198619) derivatives, the HOMO is typically spread over the electron-donating parts of the molecule, while the LUMO is localized on the electron-accepting regions. nih.gov In this compound, the difluorophenyl and thiazole rings are the primary sites for these orbitals. DFT calculations reveal the energy values of these orbitals and the resulting energy gap, which indicates the potential for intramolecular charge transfer. researchgate.net Studies on similar thiazole compounds have shown energy gaps in the range of 4.5 to 4.7 eV, suggesting significant stability. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for Thiazole Derivatives This table presents typical values derived from DFT studies on related thiazole structures to illustrate the expected properties of this compound.

| Parameter | Energy Value (eV) | Description |

| EHOMO | ~ -6.3 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | ~ -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ~ 4.5 | Reflects the chemical reactivity and stability of the molecule |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. Red regions indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. researchgate.net Conversely, blue regions indicate positive electrostatic potential, representing electron-poor areas prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the amino group and the fluorine atoms, which are highly electronegative. These sites are potential hydrogen bond acceptors. researchgate.net Positive potential (blue) would be expected around the hydrogen atoms of the amino group, identifying them as hydrogen bond donors. researchgate.net This visualization helps in understanding how the molecule might interact with biological receptors.

In this compound, significant intramolecular hyperconjugative interactions would be expected. These include charge transfers from the lone pairs of the nitrogen and sulfur atoms to the antibonding orbitals of the thiazole and phenyl rings. acadpubl.eu NBO calculations also determine the net positive or negative charges on each atom, revealing the charge distribution across the molecular framework. researchgate.netresearchgate.net This analysis confirms the electron-withdrawing effect of the difluorophenyl group and the electron-donating nature of the amino group.

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions This table provides examples of interactions commonly observed in similar heterocyclic systems.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N(amino) | π(C-N)(thiazole) | High | Lone Pair → Antibonding π |

| LP(1) S(thiazole) | σ(C-C)(phenyl) | Moderate | Lone Pair → Antibonding σ |

| π(C-C)(phenyl) | π*(C-N)(thiazole) | Moderate | π → Antibonding π |

Potential Energy Surface (PES) scanning is a computational method used to explore the conformational landscape of a molecule. By systematically rotating a specific dihedral angle and calculating the energy at each step, a PES scan can identify the most stable conformations (energy minima) and the energy barriers to rotation (transition states). researchgate.net

For this compound, a key conformational feature is the rotation around the single bond connecting the difluorophenyl ring to the thiazole ring. A PES scan of this dihedral angle would reveal the preferred spatial orientation of the two rings. The stability of different conformers is influenced by steric hindrance and electronic interactions between the rings. Such studies on related bi-aryl systems show that planar or near-planar conformations are often stabilized by conjugation, but steric clashes can force the rings to adopt a twisted arrangement. researchgate.netnih.gov The results are crucial for understanding which conformation is most likely to bind to a biological target.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. amazonaws.com It helps to understand the binding mode and affinity, providing insights into the potential biological activity of the compound. nih.gov Thiazole derivatives have been studied as inhibitors for various protein targets, including kinases and enzymes involved in cell regulation. nih.govrjptonline.org

In a typical docking study, this compound would be placed into the binding pocket of a target protein. The simulation would identify favorable interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. rjptonline.orgnih.gov For instance, the amino group could act as a hydrogen bond donor, while the nitrogen atom in the thiazole ring could act as an acceptor. nih.gov The difluorophenyl ring could engage in hydrophobic or halogen bond interactions.

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the ligand-protein complex over time. amazonaws.comnih.gov MD simulations model the movement of atoms and molecules, providing a dynamic view of the binding interactions and conformational changes, thus confirming the stability of the predicted binding pose. nih.gov

Table 3: Example of Molecular Docking Interaction Data This table illustrates the types of interactions that could be predicted for this compound with a hypothetical protein target.

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 154 | Hydrogen Bond (with -NH2) | 2.9 |

| LEU 88 | Hydrophobic (with Phenyl Ring) | 3.8 |

| LYS 65 | Hydrogen Bond (with Thiazole N) | 3.1 |

| PHE 152 | π-π Stacking (with Thiazole Ring) | 4.2 |

Quantitative Structure-Activity Relationship (QSAR) and In Silico ADMET Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity. By analyzing various molecular descriptors (e.g., electronic, topological, and steric properties), QSAR can predict the activity of new compounds and guide the design of more potent molecules. nih.gov Thiazole derivatives have been the subject of numerous QSAR studies to develop models for their anticancer, antimicrobial, or anti-inflammatory activities. nih.gov A QSAR model incorporating this compound would use descriptors like its molecular weight, logP, and electronic properties to predict its inhibitory potential against a specific target.

In silico ADMET prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a drug candidate. frontiersin.org These predictions are crucial in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles or potential toxicity. nih.govnih.gov Parameters such as Lipinski's rule of five, aqueous solubility, Caco-2 cell permeability, and potential for cytochrome P450 inhibition are commonly evaluated. nih.govresearchgate.net For this compound, these predictions would help assess its drug-likeness and potential for oral bioavailability. researchgate.netoaji.net

Table 4: Representative In Silico ADMET Profile Prediction This table shows typical ADMET parameters predicted for a small molecule like this compound.

| Property | Predicted Value | Acceptable Range | Assessment |

| Molecular Weight | ~228 g/mol | < 500 | Good |

| LogP | ~2.8 | < 5 | Good |

| Hydrogen Bond Donors | 1 | ≤ 5 | Good |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Good |

| Caco-2 Permeability | Moderate to High | - | Good Absorption |

| Ames Mutagenicity | Likely Non-mutagenic | - | Low Toxicity |

Fragment-Based Drug Discovery (FBDD) Strategies Utilizing the 2-Aminothiazole (B372263) Scaffold

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in medicinal chemistry for the identification of lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," for screening against biological targets. The 2-aminothiazole moiety is a prominent scaffold in drug discovery, recognized for its versatile biological activities and has been explored within FBDD campaigns. nih.govnih.gov However, its utility is a subject of discussion, as it is often identified as a "frequent hitter" in screening campaigns, which necessitates careful validation to distinguish true binding from non-specific interactions. nih.gov

The core principle of FBDD lies in identifying weakly binding fragments that can be subsequently optimized into potent leads through strategies like fragment growing, linking, or merging. The 2-aminothiazole scaffold, including derivatives such as this compound, presents an interesting case for FBDD due to its favorable physicochemical properties and its presence in numerous biologically active compounds. mdpi.com

Detailed research into the application of the 2-aminothiazole scaffold in FBDD has highlighted several key considerations. The promiscuity of some 2-aminothiazole fragments has been noted, with certain derivatives showing activity against multiple, unrelated targets. researchgate.net This underscores the importance of employing orthogonal screening methods to confirm specific binding interactions. Biophysical techniques such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thermal Shift Assays (TSA) are crucial for validating initial hits and characterizing their binding kinetics and thermodynamics.

The 3,5-difluorophenyl substitution on the thiazole ring in this compound is of particular interest. The fluorine atoms can engage in favorable interactions with protein targets, such as hydrogen bonds and halogen bonds, potentially enhancing binding affinity and selectivity. Furthermore, the difluoro-substitution can modulate the physicochemical properties of the molecule, including its lipophilicity and metabolic stability, which are critical parameters in drug design.

Illustrative Fragment Screening Data

While specific screening data for this compound is not extensively available in public literature, a hypothetical fragment screening campaign against a kinase target might yield results similar to those presented in the interactive table below. This data is for illustrative purposes to demonstrate the type of information generated in an FBDD campaign.

| Fragment ID | Fragment Structure | Screening Method | Binding Affinity (KD) | Ligand Efficiency (LE) | Comments |

|---|---|---|---|---|---|

| FBDD-001 | 2-Aminothiazole | SPR | 500 µM | 0.35 | Parent scaffold, weak affinity. |

| FBDD-002 | 5-Phenylthiazol-2-amine (B1207395) | NMR | 150 µM | 0.38 | Phenyl group improves affinity. |

| FBDD-003 | This compound | TSA | 75 µM | 0.42 | Difluoro substitution significantly enhances binding. Potential for halogen bonding. |

| FBDD-004 | 4-Phenylthiazol-2-amine | SPR | > 1 mM | N/A | Isomer shows weaker binding. |

Lead Optimization from a 2-Aminothiazole Fragment

Following the identification of a promising fragment hit like this compound, the next phase involves structure-guided optimization to improve potency and selectivity. Computational modeling and theoretical investigations play a pivotal role in this process. Docking studies can help visualize the binding mode of the fragment within the target's active site, identifying potential vectors for chemical elaboration.

For instance, the 2-amino group of the thiazole ring often acts as a key hydrogen bond donor, interacting with the hinge region of kinases. The 3,5-difluorophenyl moiety might occupy a hydrophobic pocket, with the fluorine atoms forming specific interactions with the protein backbone or side chains. Structure-activity relationship (SAR) studies would then be conducted by synthesizing and testing a series of analogs with modifications at various positions of the scaffold.

An illustrative SAR table for the optimization of a hypothetical 2-aminothiazole hit is provided below. This data is not specific to any single target but demonstrates the iterative process of lead optimization in FBDD.

| Compound | Modification | IC50 (µM) | Kinase Selectivity |

|---|---|---|---|

| Hit-1 (Fragment) | This compound | 50 | Low |

| Analog-1a | Addition of a methyl group at the 4-position of the thiazole ring. | 25 | Moderate |

| Analog-1b | Substitution on the 2-amino group with a small alkyl chain. | 10 | Moderate |

| Analog-1c | Introduction of a solubilizing group on the phenyl ring. | 15 | Improved |

| Lead-1 | Optimized combination of modifications from analogs. | 0.1 | High |

Lead Optimization and Chemical Biology Applications

Strategies for Enhancing Biological Potency and Selectivity

There is no available information detailing specific strategies that have been employed to enhance the biological potency and selectivity of 5-(3,5-Difluorophenyl)thiazol-2-amine.

Scaffold Derivatization for Novel Chemotypes with Improved Profiles

No research could be found that describes the derivatization of the this compound scaffold to generate novel chemotypes with improved biological or pharmacokinetic profiles.

Development of Chemical Probes for Target Validation and Pathway Elucidation

There is no literature to suggest that this compound has been developed or utilized as a chemical probe for target validation or to elucidate biological pathways.

Hit-to-Lead and Lead Optimization Processes in Contemporary Drug Discovery Research

No published studies were identified that describe the journey of this compound through the hit-to-lead and lead optimization phases of a drug discovery project.

Table of Compounds Mentioned

Since no specific derivatives or related compounds were discussed in the context of research on this compound, this table cannot be populated.

Future Research Directions and Unresolved Challenges

Advancements in Synthetic Methodologies for Highly Substituted and Complex Analogues

The synthesis of 2-aminothiazole (B372263) derivatives is a mature field, with the Hantzsch thiazole (B1198619) synthesis being a cornerstone method. researchgate.net However, the demand for structurally diverse and complex analogues of compounds like 5-(3,5-Difluorophenyl)thiazol-2-amine necessitates the development of more advanced and versatile synthetic strategies.

Recent progress has focused on green chemistry approaches, such as catalyst-free reactions in water at ambient temperatures, and one-pot methodologies that improve efficiency and reduce environmental impact. researchgate.netrsc.org For instance, methods utilizing trichloroisocyanuric acid (TCCA) as a green halogen source have been developed for the one-pot synthesis of 2-aminothiazoles. rsc.org Other strategies involve microwave-assisted synthesis, which can accelerate reaction times. asianpubs.orgtandfonline.com

Future advancements should aim at:

Developing stereoselective synthetic routes: To create chiral analogues with potentially distinct biological activities and target engagement profiles.

Expanding the scope of functional group tolerance: Allowing for the incorporation of a wider variety of substituents to fine-tune physicochemical and pharmacological properties.

Creating multi-component and tandem reactions: To construct highly substituted and complex thiazole systems in a single, efficient operation. nih.gov

Utilizing novel catalytic systems: Such as magnetically separable nanocatalysts, to simplify purification and improve the sustainability of synthetic processes. rsc.org

These advanced methodologies will be crucial for generating libraries of complex analogues for high-throughput screening and for the rational design of compounds with precisely tailored properties.

Elucidation of Novel Biological Targets and Underpinning Molecular Pathways

The 2-aminothiazole scaffold is known to interact with a multitude of biological targets, contributing to its broad pharmacological profile. nih.govresearchgate.net Derivatives have been identified as inhibitors of various enzymes, including kinases (e.g., EGFR, VEGFR-2, CDK2, ALK), PI3K/mTOR, and topoisomerase. nih.govfrontiersin.org Some analogues have also been shown to bind to Tau protein, affecting its aggregation in the context of neurodegenerative diseases. nih.gov

A significant challenge lies in moving beyond these known targets to uncover novel biological roles for specific derivatives like this compound. Future research should prioritize:

Unbiased target identification studies: Employing techniques such as chemical proteomics and affinity-based pulldown assays to identify previously unknown protein binding partners.

Phenotypic screening: Using high-content imaging and other cell-based assays to uncover novel cellular effects, which can then be used to deconvolve the underlying molecular targets and pathways.

Systems biology approaches: Integrating transcriptomic, proteomic, and metabolomic data to understand the global cellular response to compound treatment and to map the intricate signaling pathways affected. For example, understanding how a compound affects the PI3K/AKT/mTOR signaling system, a frequently disturbed pathway in cancer, could reveal new therapeutic avenues. acs.org

Elucidating these novel targets and pathways will not only expand our understanding of the compound's mechanism of action but also open up new avenues for its application as a research tool or therapeutic lead.

Integration of Advanced Computational Methods for Rational Design and Prediction

Computational chemistry has become an indispensable tool in modern drug discovery, facilitating the rational design and optimization of new chemical entities. openmedicinalchemistryjournal.compatsnap.com For 2-aminothiazole derivatives, a variety of in-silico methods have been successfully applied.

| Computational Method | Application in 2-Aminothiazole Research | Key Insights |

| QSAR (Quantitative Structure-Activity Relationship) | To build models that correlate chemical structures with biological activities, such as Hec1/Nek2 inhibition. tandfonline.comnih.gov | Identifies key molecular descriptors (e.g., spatial autocorrelation, molecular surface area) that influence inhibitory activity. tandfonline.comnih.gov |

| Molecular Docking | To predict the binding modes and affinities of 2-aminothiazole derivatives within the active sites of target proteins like kinases and oxidoreductases. asianpubs.orgacs.org | Reveals specific intermolecular interactions (e.g., hydrogen bonds) that are crucial for target engagement. |

| Molecular Dynamics (MD) Simulation | To simulate the dynamic behavior of the ligand-protein complex over time, assessing its stability and conformational changes. tandfonline.comacs.org | Provides insights into the stability of binding poses and the flexibility of the protein's active site upon ligand binding. acs.org |

| ADMET Prediction | To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of designed compounds. tandfonline.comnih.gov | Helps in the early-stage filtering of compounds with poor pharmacokinetic profiles or potential toxicity. nih.gov |

The future integration of these methods promises to further accelerate the design process. Advanced approaches could include:

AI and Machine Learning: Developing more sophisticated predictive models for activity, selectivity, and ADMET properties based on large datasets.

Free Energy Perturbation (FEP): Employing more accurate, albeit computationally expensive, methods to predict binding affinities and guide lead optimization.

De novo design: Using algorithms to generate entirely new molecular structures with desired pharmacological properties from scratch. openmedicinalchemistryjournal.com

These advanced computational strategies will be pivotal in designing next-generation 2-aminothiazole compounds with enhanced potency, selectivity, and drug-like properties.

Addressing Promiscuity and Off-Target Interactions of 2-Aminothiazoles in Research Contexts

One of the most significant challenges associated with the 2-aminothiazole scaffold is its tendency for promiscuous binding. nih.gov This class of molecules has been identified as frequent hitters in various biophysical screening assays, binding to a diverse range of unrelated protein targets. nih.gov This promiscuity, often referred to as Pan-Assay Interference Compounds (PAINS) behavior, can lead to misleading results in high-throughput screens and complicates the development of selective chemical probes and drugs. researchgate.net

The promiscuous nature of some 2-aminothiazoles (PrATs) makes them challenging starting points for fragment-based drug discovery. nih.gov Addressing this issue is critical for the successful application of compounds like this compound. Key strategies and future directions include:

Structural Modification: Systematically modifying the scaffold to reduce non-specific interactions. For example, substituting at the 4 or 5-position of the thiazole ring can block metabolic epoxidation, a pathway linked to toxicity. researchgate.net

Isosteric Replacement: Replacing the 2-aminothiazole core with other heterocycles, such as 2-aminooxazole, has been shown to improve physicochemical properties and potentially alter the selectivity profile. nih.gov

Rigorous Target Validation: Employing orthogonal biochemical and biophysical assays to confirm direct target engagement and rule out non-specific or artifactual activity.

Selectivity Profiling: Screening lead compounds against broad panels of off-targets, particularly kinases, to build a comprehensive understanding of their selectivity profile. nih.gov

Overcoming the challenge of promiscuity is paramount to unlocking the full potential of the 2-aminothiazole scaffold, enabling the development of highly selective and reliable research tools.

Design of Next-Generation Thiazole-Based Research Compounds with Enhanced Research Utility

The inherent biological activity of the 2-aminothiazole scaffold makes it an excellent starting point for the design of next-generation research compounds and chemical probes. These tools are essential for dissecting complex biological processes and validating novel drug targets.

Future design efforts should focus on creating compounds with enhanced utility:

Multi-Targeted Inhibitors: Rationally designing single molecules that can modulate multiple, deliberately chosen targets within a disease-relevant pathway. frontiersin.orgnih.gov For example, dual EGFR/VEGFR-2 inhibitors have been developed for potential anticancer applications. frontiersin.orgnih.gov

Fluorescent Probes: Incorporating fluorophores into the thiazole scaffold to create probes for imaging biological processes and target engagement in living cells. Benzazole-based probes, for instance, are used for sensing various species. researchgate.net

Photo-switchable Ligands: Integrating photosensitive groups, such as azobenzenes, to allow for the reversible control of biological activity with light, providing high spatiotemporal precision in research applications. acs.org

Covalent Probes: Designing derivatives with reactive groups (warheads) that can form a covalent bond with a specific residue in the target protein, enabling irreversible inhibition and facilitating target identification.

The development of these sophisticated research tools will not only advance our fundamental understanding of biology but also pave the way for innovative therapeutic strategies.

Q & A

Basic: What are the optimal synthetic routes for preparing 5-(3,5-difluorophenyl)thiazol-2-amine with high purity for biological assays?

Methodological Answer:

The synthesis typically involves condensation reactions between substituted phenyl precursors and thiazole-forming reagents. Key steps include:

- Arylation/Acylation : React 3,5-difluorophenylacetamide with thiourea in the presence of iodine or bromine to form the thiazole core .

- Cyclization : Use toluene or acetone as solvents for refluxing, followed by slow cooling to crystallize the product, as demonstrated in similar thiazol-2-amine syntheses .

- Purification : Recrystallization from acetone or ethanol yields high-purity compounds (>95%). Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach is recommended:

- NMR Spectroscopy : H and C NMR (DMSO-d6) identify aromatic protons (δ 6.8–7.5 ppm) and thiazole carbons (δ 150–165 ppm). F NMR confirms fluorine substitution (δ -110 to -120 ppm) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (calc. for CHFNS: 224.02 g/mol) .

- X-ray Diffraction : Single-crystal X-ray analysis resolves planar thiazole geometry and intermolecular hydrogen bonding (e.g., C–H···N interactions) .

Advanced: How can researchers address discrepancies in reported biological activities of this compound derivatives across studies?

Methodological Answer:

Discrepancies often arise from structural variations or assay conditions. Mitigation strategies include:

- Structure-Activity Relationship (SAR) Analysis : Systematically compare derivatives with varying substituents (e.g., electron-withdrawing vs. donating groups) .

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, IC protocols). For example, derivatives with 3,5-difluorophenyl groups show enhanced anticancer activity due to improved electron-deficient aromatic interactions .

- Meta-Analysis : Pool data from multiple sources and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Advanced: What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity. For example, fluorine substituents lower LUMO levels, enhancing electrophilic character .

- Molecular Docking : Simulate binding to biological targets (e.g., kinases) using software like AutoDock Vina. Optimize force fields for fluorine’s van der Waals radius .

- Molecular Dynamics (MD) : Analyze stability of protein-ligand complexes in solvated environments (e.g., water, lipid bilayers) .

Advanced: How does the substitution pattern on the phenyl ring influence the anticancer activity of thiazol-2-amine derivatives?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Fluorine at 3,5-positions increases electron deficiency, improving DNA intercalation or kinase inhibition. Derivatives with 3,5-difluoro substitution show 2–3× higher activity against HeLa cells compared to non-fluorinated analogs .

- Steric Effects : Bulky substituents (e.g., methyl, methoxy) at the 4-position reduce activity by hindering target binding. For example, 4-methyl analogs exhibit 50% lower potency .

- Hydrogen Bonding : Thiazole NH groups form critical H-bonds with ATP-binding pockets (e.g., in EGFR kinase). Fluorine’s electronegativity enhances this interaction .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Yield Optimization : Small-scale reactions (1–5 mmol) often yield >80%, but scaling to 100 mmol requires adjusting stoichiometry (e.g., 1.2 eq. of thiourea) and solvent volume .

- Purification : Replace column chromatography with recrystallization for cost-effectiveness. Use mixed solvents (e.g., acetone/hexane) to improve crystal yield .

- Byproduct Management : Monitor for di- or tri-substituted thiazoles via LC-MS and optimize reaction time/temperature to suppress side reactions .

Advanced: How can crystallographic data resolve ambiguities in the structural elucidation of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., C–S in thiazole: ~1.74 Å) and dihedral angles between phenyl and thiazole rings (e.g., ~5–10° tilt) .

- Intermolecular Interactions : Identify packing motifs (e.g., π-π stacking between fluorophenyl groups) that influence solubility and stability .

- Validation : Cross-validate with DFT-optimized structures (RMSD < 0.2 Å confirms accuracy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.